4,4'-Iminodibenzamidine

Serine Protease Inhibition Trypsin Enzymology

For protocols requiring potent, reversible serine protease inhibition, 4,4'-Iminodibenzamidine (M&B 938) provides a >900-fold potency advantage over monomeric benzamidine, enabling low-volume, high-sensitivity assays with minimal solvent interference. Unlike the irreversible analog Berenil (diminazene), it serves as a definitive reversible control for AdoMetDC modulation, ensuring mechanistic clarity in polyamine metabolism studies. As a defined reference compound against vancomycin-sensitive E. faecalis, it is essential for SAR-driven antimicrobial lead optimization. Ensure your supplier provides the dihydrochloride salt with verified purity to guarantee experimental reproducibility.

Molecular Formula C14H15N5
Molecular Weight 253.3 g/mol
CAS No. 15535-96-3
Cat. No. B102868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Iminodibenzamidine
CAS15535-96-3
Synonyms4,4'-diamidinodiphenylamine
M and B 938
M and B 938 dihydrochloride
M and B-938
Molecular FormulaC14H15N5
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)NC2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C14H15N5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,19H,(H3,15,16)(H3,17,18)
InChIKeyOOSANNOCGQRXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Iminodibenzamidine (CAS 15535-96-3): Procurement-Ready Overview of a Bis-Benzamidine Serine Protease Inhibitor


4,4'-Iminodibenzamidine (CAS 15535-96-3), also referred to as 4,4'-diamidinodiphenylamine or M&B 938, is a synthetic bis-benzamidine compound characterized by two terminal amidine groups linked via a central imino bridge . It belongs to the class of aromatic diamidines and functions primarily as a competitive inhibitor of serine proteases, including trypsin, plasmin, and thrombin, by binding to the enzyme's active site [1]. The compound is typically supplied as the dihydrochloride salt for research applications .

Why Benzamidine or Generic Diamidines Cannot Substitute for 4,4'-Iminodibenzamidine (15535-96-3) in Research Protocols


Generic substitution with monomeric benzamidine or even structurally related bis-benzamidines like pentamidine or diminazene is scientifically unsound for protocols demanding the specific pharmacological profile of 4,4'-iminodibenzamidine. While all these compounds share an amidine-based serine protease inhibition mechanism, their divergent potencies, target selectivity profiles, and critical physicochemical properties such as binding reversibility and logP preclude direct interchangeability without significant re-optimization of experimental conditions [1]. For example, 4,4'-iminodibenzamidine demonstrates reversible inhibition against S-adenosyl-L-methionine decarboxylase, whereas the closely related analog Berenil (diminazene) acts irreversibly on the same target [2], a fundamental mechanistic distinction that can drastically alter downstream biological outcomes.

Quantitative Differentiation: 4,4'-Iminodibenzamidine (15535-96-3) vs. Closest Structural Analogs in Key Assays


Superior Trypsin Inhibition Potency: 4,4'-Iminodibenzamidine vs. Monomeric Benzamidine

4,4'-Iminodibenzamidine exhibits a nanomolar IC50 (180 nM) against trypsin, representing a significant potency enhancement compared to monomeric benzamidine, which displays Ki values in the high micromolar range [1]. This difference of approximately three orders of magnitude underscores the critical contribution of the bis-benzamidine scaffold for high-affinity active site engagement [2].

Serine Protease Inhibition Trypsin Enzymology

Reversible vs. Irreversible Enzyme Inhibition: Differentiation from Berenil (Diminazene)

A key mechanistic differentiator is the reversible nature of inhibition exhibited by 4,4'-iminodibenzamidine against S-adenosyl-L-methionine decarboxylase (AdoMetDC), in direct contrast to the irreversible inhibition caused by its close structural analog Berenil (diminazene) [1]. While 4,4'-iminodibenzamidine was noted as a weaker inhibitor than Berenil under the tested conditions, its reversible binding profile represents a distinct pharmacological property [1].

Polyamine Biosynthesis Enzyme Inhibition Drug Mechanism

Antibacterial Activity Profile: Vancomycin-Sensitive Enterococcus faecalis

4,4'-Iminodibenzamidine demonstrates measurable antibacterial activity against vancomycin-sensitive Enterococcus faecalis (ATCC 29212), with a reported IC50 of 1.28E+5 nM (128 µM) [1]. While this potency is modest, it establishes a baseline for the compound's antimicrobial spectrum, which may differ from other diamidines like pentamidine that are more widely recognized for antiprotozoal activity [2].

Antimicrobial Resistance Enterococcus faecalis Drug Discovery

Scientifically Validated Application Scenarios for 4,4'-Iminodibenzamidine (15535-96-3) Based on Comparative Evidence


High-Potency In Vitro Serine Protease Inhibition Requiring Nanomolar Concentrations

When a research protocol demands potent inhibition of trypsin or related serine proteases at sub-micromolar concentrations, 4,4'-iminodibenzamidine provides a >900-fold potency advantage over monomeric benzamidine [1]. This makes it suitable for use in low-volume, high-sensitivity biochemical assays where minimizing solvent (e.g., DMSO) concentration is critical for maintaining enzyme integrity.

Mechanistic Studies Requiring Reversible, Non-Covalent Target Engagement

For experiments designed to distinguish between reversible and irreversible target modulation, 4,4'-iminodibenzamidine serves as a reversible control for AdoMetDC inhibition, in contrast to the irreversible binding of the structurally analogous Berenil (diminazene) [2]. This application is particularly relevant in polyamine metabolism research or in studies evaluating drug-target residence time.

Antibacterial Screening and Enterococcus faecalis Research

In the context of discovering novel antimicrobial leads or studying bacterial resistance mechanisms, 4,4'-iminodibenzamidine offers a defined activity baseline against vancomycin-sensitive Enterococcus faecalis [3]. It can be employed as a reference compound in structure-activity relationship (SAR) studies aimed at improving the antibacterial potency of the bis-benzamidine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Iminodibenzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.